molecular formula C14H17N3OS B1292970 5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 861433-17-2

5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1292970
CAS No.: 861433-17-2
M. Wt: 275.37 g/mol
InChI Key: WQSJRYKORJSYNM-UHFFFAOYSA-N
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Description

5-[4-(Cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C14H17N3OS and a molecular weight of 275.37 g/mol . This compound is notable for its unique structure, which includes a triazole ring, a cyclopentyloxy group, and a thiol group. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced via an etherification reaction, where a phenol derivative reacts with cyclopentanol in the presence of a suitable catalyst.

    Thiol Group Addition: The thiol group is added through a nucleophilic substitution reaction, where a halogenated precursor reacts with a thiol reagent under mild conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

5-[4-(Cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-[4-(Cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The triazole ring may interact with metal ions or other biomolecules, affecting their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

5-[4-(Cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

    4-Methyl-4H-1,2,4-triazole-3-thiol: Lacks the cyclopentyloxy group, resulting in different chemical and biological properties.

    5-Phenyl-4-methyl-4H-1,2,4-triazole-3-thiol:

    5-[4-(Methoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol: Contains a methoxy group instead of a cyclopentyloxy group, leading to different chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

3-(4-cyclopentyloxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-17-13(15-16-14(17)19)10-6-8-12(9-7-10)18-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSJRYKORJSYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=C(C=C2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801141607
Record name 5-[4-(Cyclopentyloxy)phenyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861433-17-2
Record name 5-[4-(Cyclopentyloxy)phenyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861433-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Cyclopentyloxy)phenyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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